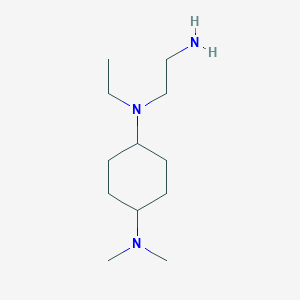

N-(2-Amino-ethyl)-N-ethyl-N',N'-dimethyl-cyclohexane-1,4-diamine

Description

N-(2-Amino-ethyl)-N-ethyl-N',N'-dimethyl-cyclohexane-1,4-diamine is a cyclohexane-1,4-diamine derivative featuring a unique substitution pattern: one nitrogen is substituted with ethyl and 2-aminoethyl groups, while the other nitrogen is dimethylated. Its molecular formula, inferred from structural analogs, is approximately C₁₁H₂₄N₄, with a molecular weight of ~212.3 g/mol.

Properties

IUPAC Name |

4-N-(2-aminoethyl)-4-N-ethyl-1-N,1-N-dimethylcyclohexane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N3/c1-4-15(10-9-13)12-7-5-11(6-8-12)14(2)3/h11-12H,4-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQUTXYNYZIKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)C1CCC(CC1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701144896 | |

| Record name | 1,4-Cyclohexanediamine, N1-(2-aminoethyl)-N1-ethyl-N4,N4-dimethyl-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701144896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103399-36-4 | |

| Record name | 1,4-Cyclohexanediamine, N1-(2-aminoethyl)-N1-ethyl-N4,N4-dimethyl-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701144896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-ethyl)-N-ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexane-1,4-diamine with ethyl and dimethyl groups under controlled conditions. The reaction may involve the use of alkyl halides and a base to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-ethyl)-N-ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

Substitution: The amino and ethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Alkyl halides and bases like sodium hydroxide (NaOH) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-N’,N’-dimethyl-cyclohexane-1,4-dione, while reduction could produce simpler amines.

Scientific Research Applications

N-(2-Amino-ethyl)-N-ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-Amino-ethyl)-N-ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

a) N1-Methylcyclohexane-1,4-diamine (CAS: 38362-02-6)

- Structure : Simplest analog with a single methyl group and two primary amines.

- Properties : Molecular formula C₇H₁₆N₂ (MW: 128.22 g/mol). Lacks alkyl branching, leading to higher hydrophilicity compared to the target compound .

- Applications : Used in coordination chemistry and as a precursor for polymer crosslinking.

b) N-(2-Chloro-quinazolin-4-yl)-N',N'-dimethyl-cyclohexane-1,4-diamine hydrochloride (CAS: 76004-31-4)

c) (1R,4R)-N-Ethyl-N',N'-dimethylcyclohexane-1,4-diamine

- Structure : Stereoisomer with ethyl and dimethyl groups.

- Key Difference : Stereochemistry may affect receptor binding or catalytic activity in asymmetric synthesis .

Linear and Aromatic Diamine Analogs

a) N,N'-Diethylbutane-1,4-diamine (CAS: 19435-68-8)

b) N,N'-Diphenylbenzene-1,4-diamine (DPPD)

c) Anthracene-Polyamine Conjugates

- Structure : Anthracene fused with polyamine chains (e.g., naphthyl-methyl/ethyl/propyl groups).

- Properties : Extended π-conjugation enables applications in fluorescence-based sensors or photodynamic therapy .

Solubility and Lipophilicity

- The target compound’s ethyl and dimethyl groups enhance lipophilicity (logP ~1.5–2.0) compared to unsubstituted cyclohexane-1,4-diamine (logP ~0.3). This contrasts with hydrophilic analogs like N,N'-diethylbutane-1,4-diamine (logP ~0.8) .

Metabolic Stability

- N-Alkylation in spermine analogs (e.g., DESPM, DBSPM) reduces susceptibility to polyamine oxidases . The target compound’s ethyl and dimethyl groups may similarly hinder enzymatic degradation, enhancing pharmacokinetic profiles.

Data Tables

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₁H₂₄N₄ | ~212.3 | Ethyl, 2-aminoethyl, dimethyl |

| N1-Methylcyclohexane-1,4-diamine | C₇H₁₆N₂ | 128.22 | Methyl |

| N,N'-Diethylbutane-1,4-diamine | C₈H₂₀N₂ | 144.26 | Diethyl |

| N,N'-Diphenylbenzene-1,4-diamine (DPPD) | C₁₂H₁₂N₂ | 184.24 | Phenyl |

Biological Activity

N-(2-Amino-ethyl)-N-ethyl-N',N'-dimethyl-cyclohexane-1,4-diamine, commonly referred to as a cyclohexane derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its cyclohexane backbone with two amine functionalities. Its systematic name and CAS number are essential for identification in chemical databases.

| Property | Details |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₁₄H₃₃N₃ |

| CAS Number | Not available in current databases |

Anticancer Properties

Recent studies have indicated that derivatives of cyclohexane amines exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) through mechanisms that may involve apoptosis induction and cell cycle arrest.

- Cell Viability Assays : The cytotoxic effects were evaluated using MTT assays, where the IC50 values were determined for different derivatives. For example, certain related compounds demonstrated IC50 values ranging from 3.6 µM to 11.0 µM against HCT-116 and MCF-7 cells .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : Research indicates that it can cause G0/G1 and G2/M phase arrest in cancer cells, which are critical for preventing cell proliferation .

- Inhibition of Key Proteins : Some studies suggest that related compounds may inhibit interactions between key regulatory proteins such as MDM2 and p53, although this specific mechanism requires further investigation for the compound .

Study 1: Cytotoxicity Against Cancer Cell Lines

A comprehensive study assessed the cytotoxicity of this compound across various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 5.0 | Apoptosis induction |

| MCF-7 | 7.5 | G0/G1 phase arrest |

| HeLa | 6.0 | G2/M phase arrest |

The findings suggest a promising role for this compound in cancer therapeutics.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of substituents on the cyclohexane ring affecting the biological activity of similar compounds. The presence of specific functional groups significantly enhanced anticancer properties, indicating potential pathways for optimizing drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Amino-ethyl)-N-ethyl-N',N'-dimethyl-cyclohexane-1,4-diamine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via alkylation of cyclohexane-1,4-diamine derivatives. A common approach involves sequential dimethylation and ethylation steps under controlled pH (8–10) and temperature (40–60°C) to avoid over-alkylation. Solvent choice (e.g., THF or DMF) and stoichiometric ratios of reagents (e.g., formaldehyde for dimethylation, ethyl bromide for ethylation) are critical for regioselectivity .

- Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates. Purification via column chromatography or recrystallization is required to achieve >95% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituents on the cyclohexane ring using chemical shifts (e.g., ethyl groups at δ ~1.2–1.4 ppm, amino-ethyl protons at δ ~2.6–3.0 ppm). Axial vs. equatorial conformers may split signals in slow-exchange regimes .

- IR : Stretching frequencies for N–H (3350–3450 cm⁻¹) and C–N (1250–1350 cm⁻¹) confirm amine functionality.

- MS : Molecular ion peaks (e.g., m/z ~228 for [M+H]⁺) and fragmentation patterns validate the backbone .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodology : As a polydentate ligand, it forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). Test ligand efficacy via titration experiments with metal salts in ethanol/water, monitored by UV-Vis spectroscopy for charge-transfer bands (e.g., λmax ~450–550 nm) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexane ring affect catalytic activity in asymmetric synthesis?

- Methodology : Synthesize enantiopure forms via chiral auxiliaries (e.g., tartrate derivatives ). Evaluate catalytic performance in asymmetric aldol reactions using ketones and aldehydes. Compare enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Data Contradictions : Conflicting reports on axial vs. equatorial amino group effects require DFT calculations to map transition states and steric hindrance .

Q. What mechanistic pathways explain the compound’s oxidation stability under ambient vs. accelerated conditions?

- Methodology : Expose the compound to O₂ (ambient) and H₂O₂ (accelerated), tracking degradation via GC-MS. Identify intermediates like quinone-imines or dehydrogenated products (e.g., NB=CX structures ).

- Contradictions : Discrepancies in oxidation rates may arise from trace metal impurities; use chelating agents (EDTA) in control experiments.

Q. How does the compound interact with biological macromolecules (e.g., DNA, enzymes)?

- Methodology :

- Fluorescence Quenching : Titrate the compound with DNA (e.g., calf thymus) and measure emission changes (λex ~260 nm). Calculate binding constants (Kb) via Stern-Volmer plots.

- Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4) using fluorometric assays. IC₅₀ values <10 µM suggest therapeutic potential .

Q. What computational methods validate the compound’s conformational stability in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.